molecular formula C10H6N2O4 B11884499 Quinoxaline-5,8-dicarboxylic acid CAS No. 569660-09-9

Quinoxaline-5,8-dicarboxylic acid

Cat. No.: B11884499
CAS No.: 569660-09-9
M. Wt: 218.17 g/mol
InChI Key: BDKLYPXIJUUCLB-UHFFFAOYSA-N
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Description

Quinoxaline-5,8-dicarboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with carboxylic acid groups at the 5 and 8 positions. Quinoxalines are known for their diverse biological activities and have significant applications in medicinal chemistry, materials science, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxaline-5,8-dicarboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically proceeds in the presence of catalysts such as zinc triflate or molecular iodine . Another method involves the use of transition-metal-free conditions, which are more environmentally friendly and cost-effective .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of carboxylic acid groups, which enhance its solubility and reactivity.

Biological Activity

Quinoxaline-5,8-dicarboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis and Structure-Activity Relationship

Quinoxaline derivatives, including this compound, can be synthesized through various chemical pathways. The structural modifications of quinoxaline derivatives have been shown to influence their biological activities significantly. For instance, the introduction of different substituents on the quinoxaline ring can enhance or diminish their therapeutic effects.

Table 1: Synthesis Methods for Quinoxaline Derivatives

MethodDescription
CondensationTypically involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds.
CyclizationUtilizes cyclization reactions to form the quinoxaline core from simpler precursors.
FunctionalizationInvolves adding functional groups to the existing quinoxaline structure to enhance activity.

1. Antimicrobial Activity

Quinoxaline derivatives have demonstrated notable antimicrobial properties against a range of pathogens, including bacteria and fungi. Research indicates that they exhibit both antibacterial and antifungal activities.

  • Antibacterial Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria, including strains of Mycobacterium tuberculosis. Some derivatives have been reported to inhibit M. tuberculosis with rates as high as 99% .
  • Antifungal Activity : Studies have reported that certain quinoxaline derivatives possess potent antifungal activity against species such as Candida albicans and other pathogenic fungi .

2. Anticancer Properties

Quinoxaline derivatives have been evaluated for their anticancer potential in various cancer cell lines. The compound has shown promising anti-proliferative effects mediated through different signaling pathways.

  • Mechanism of Action : One study highlighted that a derivative of quinoxaline inhibited smooth muscle cell proliferation by modulating the extracellular signal-regulated kinase (ERK) signaling pathway . This suggests potential applications in treating conditions like atherosclerosis.

3. Anti-inflammatory and Antioxidant Activities

Research has indicated that quinoxaline derivatives exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin . Additionally, some studies suggest antioxidant activity, which may contribute to their therapeutic effects in various diseases.

Case Study 1: Inhibition of Smooth Muscle Cell Proliferation

A study synthesized various quinoxaline-5,8-diones and evaluated their effects on rat aortic smooth muscle cell proliferation. The findings revealed a significant reduction in cell proliferation rates, indicating potential applications in cardiovascular diseases .

Case Study 2: Antimicrobial Efficacy Against M. tuberculosis

In a focused study on antimicrobial activity, several quinoxaline derivatives were tested against M. tuberculosis. Results showed that specific modifications led to enhanced inhibition rates up to 100%, demonstrating the potential for developing new antitubercular agents .

Properties

CAS No.

569660-09-9

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

quinoxaline-5,8-dicarboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-9(14)5-1-2-6(10(15)16)8-7(5)11-3-4-12-8/h1-4H,(H,13,14)(H,15,16)

InChI Key

BDKLYPXIJUUCLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)N=CC=N2)C(=O)O

Origin of Product

United States

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